![molecular formula C12H17N5O2 B12933703 Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]- CAS No. 184647-13-0](/img/structure/B12933703.png)
Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]-
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Overview
Description
2-(Bis((1-methyl-1H-imidazol-2-yl)methyl)amino)acetic acid is a complex organic compound featuring an imidazole ring structure Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bis((1-methyl-1H-imidazol-2-yl)methyl)amino)acetic acid typically involves the reaction of 1-methyl-1H-imidazole with formaldehyde and glycine under controlled conditions. The reaction proceeds through a series of steps including nucleophilic substitution and condensation reactions. The reaction conditions often require a solvent such as
Biological Activity
Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]- (CAS Number: 184647-13-0) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]- has the molecular formula C₁₂H₁₇N₅O₂. The structure features two imidazole rings attached to a glycine backbone, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that imidazole derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]- have been shown to inhibit the growth of various bacterial strains. A study highlighted that imidazole-based compounds demonstrated effective activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Imidazole Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]- | E. coli | 360 nM |
Other Imidazole Derivative | S. aureus | 710 nM |
Other Imidazole Derivative | Pseudomonas aeruginosa | 6 µM |
Cytotoxicity and Antitumor Activity
The compound's cytotoxic effects have also been studied in various cancer cell lines. In vitro studies have shown that imidazole derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) . For example, a related study reported that certain derivatives exhibited IC₅₀ values less than 0.068 mg/mL against breast cancer cell lines .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC₅₀ (mg/mL) | Mechanism of Action |
---|---|---|
MDA-MB-231 | <0.068 | Apoptosis via ROS production |
HepG2 | >1 | Minimal activity observed |
HT-29 | >1 | High P-glycoprotein levels |
The biological activity of Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]- can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA synthesis by generating reactive intermediates that cause strand breaks .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through ROS-mediated mechanisms .
- Antibacterial Mechanisms : The imidazole ring structure is known to interact with microbial enzymes and disrupt cellular functions, leading to bacterial cell death .
Case Studies
Several studies have explored the biological activity of related imidazole compounds:
- Study on Antimicrobial Efficacy : A recent study evaluated multiple imidazole derivatives against resistant strains of E. coli and Klebsiella pneumoniae, noting significant antibacterial activity with MIC values comparable to traditional antibiotics .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of imidazole derivatives on various cancer cell lines, reporting variable IC₅₀ values and highlighting the potential for further development as anticancer agents .
Chemical Reactions Analysis
Coordination Reactions with Metal Ions
The compound acts as a tridentate ligand, coordinating with transition metals through the nitrogen atoms of its imidazole rings and the glycine's amino group. This property is critical in catalysis and metallodrug design.
Key observations :
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Forms stable complexes with Cu(II), Ni(II), and Zn(II) in aqueous or alcoholic solutions at pH 7–9 .
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Coordination geometry varies by metal:
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Cu(II) complexes adopt square-planar configurations.
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Zn(II) complexes exhibit tetrahedral geometry.
-
Metal Ion | Coordination Sites | Stability Constant (log K) | Application |
---|---|---|---|
Cu(II) | N(imidazole), NH₂ | 12.5 ± 0.3 | Catalysis |
Ni(II) | N(imidazole), NH₂ | 9.8 ± 0.2 | Sensors |
Zn(II) | N(imidazole) | 8.1 ± 0.4 | Bioimaging |
Alkylation and Acylation Reactions
The glycine amino group undergoes nucleophilic substitution, while the imidazole rings participate in electrophilic aromatic substitution.
Alkylation :
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Reacts with alkyl halides (e.g., methyl iodide) in THF under basic conditions (K₂CO₃, 60°C, 12 h) to yield N-alkyl derivatives.
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Yield: 45–72% depending on alkyl chain length.
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Acylation :
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Acetylated using acetic anhydride in dichloromethane (DMAP catalyst, rt, 6 h).
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Yield: 88% for mono-acetylated product.
-
Acid-Base Reactivity
The compound exhibits pH-dependent behavior due to ionizable groups:
-
Imidazole NH (pKa ≈ 6.5–7.0)
-
Glycine NH₂ (pKa ≈ 9.5)
Protonation states :
pH Range | Dominant Form | Reactivity |
---|---|---|
<6.5 | Fully protonated | Enhanced solubility in H₂O |
7–9 | Partially deprotonated | Metal coordination favored |
>9.5 | Fully deprotonated | Nucleophilic attacks |
Oxidation and Reduction
Oxidation :
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Imidazole rings resist oxidation under mild conditions but degrade with strong oxidants (e.g., KMnO₄, HNO₃).
-
Glycine moiety oxidizes to glyoxylic acid derivatives in the presence of H₂O₂ (rt, 24 h) .
Reduction :
Stability Under Reactive Conditions
Condition | Stability | Degradation Products |
---|---|---|
Aqueous acid (pH 2) | Stable for 24 h | None detected |
Aqueous base (pH 12) | Partial hydrolysis (30% loss) | Imidazole-2-carboxylic acid |
UV light (254 nm) | Decomposes within 6 h | Radical byproducts |
Mechanistic Insights
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Metal Coordination : The imidazole nitrogen lone pairs facilitate electron donation to metal centers, stabilizing complexes via chelation .
-
Nucleophilic Substitution : Steric hindrance from methyl groups on imidazole directs reactivity to the glycine NH₂ site.
This compound’s versatility in coordination chemistry, functional group transformations, and catalytic applications underscores its importance in synthetic and medicinal research. Further studies are warranted to explore its reactivity with rare-earth metals and applications in asymmetric catalysis.
Properties
CAS No. |
184647-13-0 |
---|---|
Molecular Formula |
C12H17N5O2 |
Molecular Weight |
263.30 g/mol |
IUPAC Name |
2-[bis[(1-methylimidazol-2-yl)methyl]amino]acetic acid |
InChI |
InChI=1S/C12H17N5O2/c1-15-5-3-13-10(15)7-17(9-12(18)19)8-11-14-4-6-16(11)2/h3-6H,7-9H2,1-2H3,(H,18,19) |
InChI Key |
GFJYENTXZPVMBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CN(CC2=NC=CN2C)CC(=O)O |
Origin of Product |
United States |
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